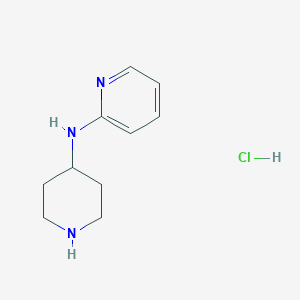

N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Description

The exploration of novel molecular frameworks is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, those incorporating both piperidine (B6355638) and pyridine (B92270) rings represent a particularly fruitful area of investigation. N-(piperidin-4-yl)pyridin-2-amine hydrochloride emerges as a significant entity in this domain, serving as a foundational structure for the development of compounds with diverse biological activities. Its architecture, which combines a flexible, saturated piperidine ring with an aromatic, electron-deficient pyridine ring, offers a unique combination of physicochemical properties conducive to interacting with various biological targets.

The strategic combination of piperidine and pyridine moieties into a single molecular entity, often referred to as a hybrid scaffold, is a widely employed tactic in medicinal chemistry to craft bioactive compounds. myskinrecipes.com Both piperidine and pyridine are considered "privileged structures" due to their frequent appearance in approved drugs and natural products. dovepress.com

The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. mdpi.com Its conformational flexibility allows it to adapt to the three-dimensional geometry of binding sites in biological targets like enzymes and receptors. Introducing a piperidine scaffold can modulate crucial drug-like properties, including physicochemical characteristics, pharmacokinetic profiles, and biological activity and selectivity. researchgate.netresearchgate.net

The pyridine ring, an aromatic nitrogen-containing heterocycle, is also a key component in a vast number of therapeutic agents, from vitamins like niacin to drugs targeting a wide range of diseases. dovepress.com Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in π-π stacking interactions, enhancing binding affinity to protein targets. cmjpublishers.com The pyridine nucleus has been successfully incorporated into drugs with antimicrobial, antiviral, anticancer, antimalarial, and anti-inflammatory properties. dovepress.combenthamscience.com

By combining these two scaffolds, medicinal chemists aim to create synergistic effects, where the hybrid molecule possesses enhanced potency, selectivity, or improved pharmacokinetic properties compared to compounds containing only one of the individual rings. The resulting aminopiperidine-pyridine core, as seen in N-(piperidin-4-yl)pyridin-2-amine, provides a versatile template for creating libraries of compounds for screening against a multitude of biological targets. benthamscience.com

The development of aminopiperidine-pyridine derivatives is not the result of a single breakthrough but rather an evolution of synthetic organic chemistry and a deeper understanding of structure-activity relationships (SAR). Historically, research often focused on the synthesis and pharmacological evaluation of piperidine and pyridine derivatives as separate classes of compounds. mdpi.comnih.gov

The journey began with the independent exploration of each heterocycle. Piperidine-containing compounds have been central to pharmacology for over a century, forming the basis of many alkaloids and synthetic drugs. mdpi.com Similarly, the 2-aminopyridine (B139424) moiety has been recognized as a valuable pharmacophore, serving as a crucial starting material for a wide array of biologically active molecules. rsc.org

The advent of rational drug design and combinatorial chemistry in the late 20th century spurred the development of hybrid molecules. Chemists began to strategically combine known pharmacophores to create novel compounds with potentially superior therapeutic profiles. The synthesis of aminopiperidine-pyridine derivatives represents this molecular hybridization strategy. Early synthetic routes often involved the hydrogenation of substituted pyridinium (B92312) salts or various intramolecular cyclization reactions to form the piperidine ring. nih.gov

Investigations into 4-aminopiperidine (B84694) derivatives revealed their prevalence in various therapeutic agents and highlighted the importance of their metabolism, primarily by cytochrome P450 enzymes like CYP3A4, which became a critical factor in their design and development. acs.org The fusion of this knowledge with the established biological importance of the 2-aminopyridine scaffold led to the deliberate design and synthesis of hybrid structures like N-(piperidin-4-yl)pyridin-2-amine and its analogues for biological screening.

While extensive published research specifically detailing the biological activities of this compound is limited, the research trajectories of its close analogues provide a clear indication of the scaffold's therapeutic potential. These investigations primarily position the aminopiperidine-pyridine core as a valuable scaffold in oncology and virology.

One significant area of research is the development of kinase inhibitors for cancer therapy. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Analogues of N-(piperidin-4-yl)pyridin-2-amine have been designed and synthesized as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. nih.gov Research has shown that these compounds can effectively inhibit clinically relevant drug-resistant mutations of these kinases. nih.gov

Another major research thrust has been in the discovery of novel antiviral agents. Specifically, piperidine-linked pyridine analogues have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.gov These compounds have demonstrated efficacy against both wild-type and drug-resistant strains of the virus, showcasing the scaffold's potential to overcome existing therapeutic challenges. nih.gov

Beyond these areas, the core structure is utilized as a versatile building block in medicinal chemistry to synthesize compounds for studying enzyme inhibition and for targeting neurological disorders. The ability of the scaffold to interact with various central nervous system targets makes it an attractive starting point for developing new therapies for neurological conditions. myskinrecipes.com

The following tables present research findings for close analogues of N-(piperidin-4-yl)pyridin-2-amine, illustrating the biological potential of this chemical class.

Table 1: In Vitro Activity of a Representative 2-amino-4-(1-piperidine) pyridine derivative (Compound 2e) as an ALK/ROS1 Kinase Inhibitor Data sourced from a study on ALK/ROS1 dual inhibitors. nih.gov

| Target Cell Line/Enzyme | Biological Activity (IC₅₀) |

| H3122 (ALK-addicted) | 6.27 µM |

| HCC78 (ROS1-addicted) | 10.71 µM |

| Crizotinib-resistant ALKL1196M | 41.3 nM |

| Crizotinib-resistant ROS1G2032R (in Ba/F3 cells) | 104.7 nM |

Table 2: Anti-HIV Activity of Representative Piperidine-Linked Pyridine Analogues Data sourced from a study on non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

| Compound | Anti-HIV-1 Activity (Wild-Type) (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| BD-c1 | 10 nM | ≥146 µM | ≥14,126 |

| BD-e2 | 5.1 nM | Not reported | Not reported |

| Etravirine (Reference Drug) | 2.2 nM | 28 µM | 12,884 |

These research directions underscore the therapeutic promise of the N-(piperidin-4-yl)pyridin-2-amine scaffold, positioning it as a valuable platform for the continued discovery and development of novel therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGLTQGNTJEIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride Analogues

Established Synthetic Pathways for the Core N-(piperidin-4-yl)pyridin-2-amine Moiety

The construction of the central N-(piperidin-4-yl)pyridin-2-amine scaffold relies on the formation of a crucial carbon-nitrogen (C-N) bond linking the piperidine (B6355638) and pyridine (B92270) rings. Several robust and well-established methods are employed to achieve this transformation.

Reductive amination is a cornerstone of amine synthesis, providing a direct method for forming the C-N bond that connects the piperidine and pyridine moieties. organic-chemistry.orgnih.gov This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

In the context of N-(piperidin-4-yl)pyridin-2-amine synthesis, the common approach involves the reaction of 2-aminopyridine (B139424) with a protected piperidin-4-one derivative (e.g., N-Boc-piperidin-4-one). The resulting imine is then reduced using a variety of reducing agents. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent for this purpose, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). organic-chemistry.org Alternative reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., H2/Pd-C). chim.it

A key challenge in reductive aminations involving less nucleophilic amines, such as certain aminopyridines, is facilitating the initial imine formation. This can sometimes require stronger acids to catalyze the condensation step. nih.gov The choice of reaction conditions, including solvent, temperature, and pH, is crucial to balance imine formation against potential side reactions, such as the reduction of the starting carbonyl compound. nih.gov

Table 1: Common Reagents in Reductive Amination for Piperidine-Pyridine Linkage

| Component | Example Reagents | Role |

|---|---|---|

| Amine Source | 2-Aminopyridine | Forms one part of the C-N bond |

| Carbonyl Source | N-Boc-piperidin-4-one | Forms the other part of the C-N bond |

| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN), H2/Pd-C | Reduces the intermediate imine to an amine |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Reaction medium |

| Acid Catalyst | Acetic Acid (AcOH) | Promotes imine formation |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for constructing C-N bonds. wikipedia.orglibretexts.org This reaction provides a powerful and general route to synthesize aryl amines from aryl halides or triflates. researchgate.net For the synthesis of the N-(piperidin-4-yl)pyridin-2-amine core, this typically involves coupling a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with 4-amino-piperidine, which is often protected (e.g., N-Boc-4-aminopiperidine).

The reaction's success hinges on a carefully selected catalyst system, comprising a palladium precursor and a specialized phosphine (B1218219) ligand. wikipedia.org Early catalyst systems had limitations, but the development of sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, XPhos) has significantly expanded the reaction's scope and efficiency, allowing for the coupling of challenging substrates under milder conditions. mdpi.commdpi.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is essential for the catalytic cycle. researchgate.netmdpi.com The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Table 2: Typical Buchwald-Hartwig Reaction Components

| Component | Example Reagents | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, dppf | Stabilizes the palladium center and facilitates the catalytic cycle |

| Aryl Halide | 2-Bromopyridine, 2-Chloropyridine | Pyridine component |

| Amine | N-Boc-4-aminopiperidine | Piperidine component |

| Base | NaOtBu, K3PO4, Cs2CO3 | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane | High-boiling aprotic solvent |

The synthesis of specific analogues of N-(piperidin-4-yl)pyridin-2-amine often requires the use of pre-functionalized pyridine or piperidine starting materials. Achieving chemo- and regioselectivity during the synthesis of these precursors is paramount. nih.gov

For the pyridine ring, its electron-deficient nature dictates its reactivity. Direct C-H functionalization is an increasingly important strategy, offering a more sustainable alternative to traditional methods that rely on pre-functionalized rings. nih.gov However, controlling the position of functionalization (regioselectivity) can be challenging. Domino reactions, for instance, can provide regioselective access to di- and trisubstituted pyridines from acyclic precursors under metal-free conditions. rsc.org

For the piperidine ring, functionalization can be achieved by modifying a pre-existing piperidine or by hydrogenating a substituted pyridine. researchgate.net Chemoenzymatic methods are emerging as powerful tools for creating chiral-substituted piperidines. acs.org For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, providing access to enantiomerically enriched building blocks. acs.org

Novel Synthetic Route Development and Optimization for Enhanced Efficiency and Scalability

One-pot procedures are highly desirable as they reduce waste and work-up steps. For example, an efficient route from halogenated amides to piperidines has been developed that integrates amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution into a single pot, avoiding the use of metal catalysts. nih.gov

Derivatization Strategies for Structural Diversity and Analog Generation

To explore structure-activity relationships (SAR) and develop compounds with improved properties, the core N-(piperidin-4-yl)pyridin-2-amine structure is systematically modified. nih.gov Derivatization can occur at several positions: the piperidine nitrogen, the pyridine ring, or the exocyclic amine.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a common site for derivatization. It can be readily alkylated or acylated to introduce a wide variety of substituents. These modifications can significantly impact the compound's physical properties, such as solubility and lipophilicity, as well as its pharmacological profile. nih.gov

Substitution on the Pyridine Ring: Introducing substituents onto the pyridine ring allows for fine-tuning of electronic properties and steric interactions. This can be achieved either by using pre-functionalized 2-aminopyridines in the initial coupling step or by post-synthetic modification of the coupled product. nih.govmdpi.com

Modification of the Amine Linker: While less common, the secondary amine linking the two rings can also be a target for derivatization, for instance, through alkylation, though this can be more challenging.

These derivatization strategies, often employed in parallel synthesis formats, enable the rapid generation of libraries of analogues. enamine.net The biological evaluation of these libraries provides crucial data for identifying key structural features responsible for the desired activity, guiding further rounds of design and synthesis. nih.govnih.gov

Molecular Design Principles and Structural Determinants for N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride Derivatives

Rational Design Frameworks for Targeted Ligand Discovery

Rational drug design for derivatives of N-(piperidin-4-yl)pyridin-2-amine hydrochloride often employs a structure-based approach, focusing on the interactions between the ligand and its target protein. The core scaffold presents several key features for modification: the pyridine (B92270) ring, the secondary amine linker, and the piperidine (B6355638) ring. Each of these can be altered to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Research into related 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) derivatives has highlighted key structural elements for potent kinase inhibition. For instance, in the design of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold was developed. acs.org While a different scaffold, the structure-activity relationship (SAR) studies revealed the importance of the pyridin-2-amine moiety for interaction with the kinase hinge region. A similar principle applies to the N-(piperidin-4-yl)pyridin-2-amine core, where the pyridine nitrogen and the exocyclic amine can form crucial hydrogen bonds with protein targets. nih.gov

In the development of novel ALK/ROS1 dual inhibitors, a series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized. nih.gov The design strategy focused on creating compounds that could stabilize a unique DFG-shifted conformation in the ALK kinase domain. This demonstrates a targeted design framework where derivatives are rationally conceived to interact with specific conformational states of a target enzyme.

Key findings from SAR studies on related structures often guide the design of new N-(piperidin-4-yl)pyridin-2-amine derivatives. Modifications typically explore substitutions on both the pyridine and piperidine rings to probe for additional binding interactions and to modulate physicochemical properties like lipophilicity and metabolic stability. nih.govacs.org

| Molecular Scaffold Region | Potential Modification | Design Rationale | Relevant Findings from Related Series |

|---|---|---|---|

| Pyridine Ring | Substitution with small alkyl or halogen groups | To explore additional hydrophobic pockets and modulate electronic properties. | In some series, halogen atoms or bulky groups decreased antiproliferative activity, while methoxy (B1213986) groups enhanced it. nih.gov |

| Piperidine Nitrogen (N-1) | Acylation or alkylation with various groups (e.g., isobutyryl, cyclopentanecarbonyl) | To improve potency and oral bioavailability by interacting with solvent-exposed regions of the target. | Acylation of the piperidine nitrogen was a key optimization step in developing potent RORC2 inverse agonists. acs.org |

| Amine Linker | Methylation or constraint within a rigid ring system | To alter hydrogen bonding capacity and conformational flexibility. | The NH linker is often crucial for forming hydrogen bonds with the hinge region of kinases. nih.gov |

Conformational Analysis and Stereochemical Considerations in Heterocyclic Systems

The three-dimensional structure of this compound is critical to its biological activity. The molecule is composed of two key heterocyclic systems: a pyridine ring and a piperidine ring.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.org In the case of this compound, two factors significantly influence this conformation: the 4-position substituent (the pyridin-2-ylamino group) and the protonation of the piperidine nitrogen. For 4-substituted piperidines, the substituent can exist in either an axial or an equatorial position. Generally, the equatorial position is favored to avoid 1,3-diaxial interactions.

However, studies on 4-substituted piperidinium (B107235) salts (the protonated form, as in the hydrochloride) have shown that the presence of a positive charge on the ring nitrogen can alter this preference. nih.gov For polar substituents, protonation leads to a significant stabilization of the axial conformer due to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this stabilization is strong enough to reverse the conformational preference, making the axial form the more stable one. nih.gov Molecular mechanics calculations can be used to predict these conformer energies with a high degree of accuracy. nih.gov

| Structural Feature | Conformational Consideration | Influencing Factors |

|---|---|---|

| Piperidine Ring | Chair conformation is energetically favored. | Minimization of torsional and steric strain. acs.org |

| 4-Substituent (Pyridin-2-ylamino) | Can occupy either an axial or equatorial position. | Steric bulk generally favors the equatorial position. |

| Piperidine Nitrogen (as Hydrochloride) | Nitrogen is protonated (piperidinium ion). | The positive charge influences the axial/equatorial preference of the 4-substituent. nih.gov |

| Overall Molecular Shape | Defined by the piperidine chair, the planar pyridine, and the torsion angle of the C-N linker bond. | Intramolecular steric and electronic interactions. acs.org |

Scaffold Hopping and Bioisosteric Replacements in Lead Generation

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to generate novel intellectual property and to overcome challenges in lead optimization, such as poor metabolic stability, low solubility, or toxicity. These techniques involve replacing a central core structure (the scaffold) or specific functional groups with others that retain the key pharmacophoric features required for biological activity.

Scaffold Hopping: This strategy aims to identify structurally novel core motifs that maintain the original orientation of key binding groups. For a parent structure like N-(piperidin-4-yl)pyridin-2-amine, a scaffold hopping approach could involve replacing the entire pyridin-2-amine or piperidine moiety. For example, in the development of inhibitors for Dual Leucine Zipper Kinase (DLK), a shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core in a related N-(1H-pyrazol-3-yl)pyridin-2-amine series. nih.gov This hop resulted in a new scaffold with improved physicochemical properties and CNS penetration while maintaining potency. nih.gov Applying this principle, the pyridine ring in N-(piperidin-4-yl)pyridin-2-amine could be replaced with other heterocycles like pyrimidine, pyrazole, or thiazole (B1198619) to explore new chemical space and improve drug-like properties. dundee.ac.uknih.gov

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. nih.gov This is a more subtle modification than scaffold hopping. For the N-(piperidin-4-yl)pyridin-2-amine scaffold, several bioisosteric replacements could be considered:

Pyridine Ring: The pyridine ring can be considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com Within the pyridine ring itself, the nitrogen atom could be moved to other positions (e.g., creating a pyridin-3-amine or pyridin-4-amine analogue) to alter the hydrogen bonding vector and basicity. The entire ring could be replaced by other aromatic heterocycles like thiophene, pyrimidine, or even non-aromatic rings designed to mimic its shape and electronic properties. cambridgemedchemconsulting.commdpi.com

Amine Linker: The secondary amine linker (-NH-) could be replaced by bioisosteres such as -O-, -S-, or -CH2- to modulate hydrogen bonding capability and chemical stability.

Piperidine Ring: The piperidine ring could be replaced by other saturated heterocycles like morpholine, thiomorpholine, or piperazine (B1678402) to introduce additional heteroatoms, which can alter solubility, metabolic stability, and potential hydrogen bonding interactions. rsc.org

| Original Group/Scaffold | Potential Bioisosteric Replacement(s) | Potential Impact on Properties |

|---|---|---|

| Pyridine | Phenyl, Pyrimidine, Pyrazole, Thiophene cambridgemedchemconsulting.commdpi.com | Modulate metabolic stability, solubility, H-bonding patterns. |

| -CH= (in pyridine ring) | -N= (e.g., forming a pyrimidine) cambridgemedchemconsulting.com | Increase H-bond acceptor count, improve solubility. |

| Amine Linker (-NH-) | -O- (ether), -CH2- (methylene) cambridgemedchemconsulting.com | Remove H-bond donor, alter polarity and flexibility. |

| Piperidine | Cyclohexane, Pyrrolidine, Morpholine, Piperazine | Alter basicity, polarity, solubility, and metabolic profile. |

| Hydrogen | Fluorine (F), Deuterium (D) nih.govcambridgemedchemconsulting.com | Block metabolic oxidation (F), slow metabolism via kinetic isotope effect (D). |

Molecular and Cellular Pharmacology of N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride

Identification and Validation of Primary Biological Targets

The N-(piperidin-4-yl)pyridin-2-amine core is a versatile building block for molecules targeting a wide array of proteins, including receptors, enzymes, and ion channels.

Receptor Binding Affinities and Selectivity Profiling

Derivatives of N-(piperidin-4-yl)pyridin-2-amine have been engineered to bind with high affinity to various receptors, particularly G-protein coupled receptors (GPCRs).

One notable example is a complex derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, which was developed as a potent muscarinic receptor antagonist. nih.gov This compound demonstrated high affinity for several muscarinic receptor subtypes, with a pronounced selectivity for M3 and M1 over M2 receptors. nih.gov In binding assays using cloned human muscarinic receptors, it displayed Ki values indicating strong interaction. nih.gov

Another area of exploration involves the sigma (σ) receptors, which are targeted by complex derivatives like 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile. nih.govresearchgate.net This compound exhibits high affinity for the σ1 receptor, with significant selectivity over the σ2 subtype. nih.govresearchgate.net

The table below summarizes the receptor binding affinities for these illustrative derivatives.

| Derivative Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide nih.gov | Muscarinic M1 | 1.5 | High selectivity for M1/M3 over M2 (540 nM) |

| Muscarinic M3 | 2.8 | ||

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile nih.govresearchgate.net | Sigma-1 (hσ1R) | 1.45 | ~290-fold selectivity over σ2 receptor |

This data is for derivative compounds and not N-(piperidin-4-yl)pyridin-2-amine hydrochloride itself.

Enzyme Inhibition Kinetics and Mechanism-Based Studies

The aminopyridine and aminopyrimidine motifs are classic "hinge-binding" elements that interact with the ATP-binding pocket of protein kinases. Consequently, many derivatives of the core scaffold have been investigated as enzyme inhibitors.

For instance, derivatives containing a pyrimidine (B1678525) ring in place of the pyridine (B92270) ring have been developed as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways. acs.org These compounds typically function as ATP-competitive inhibitors. Similarly, other pyrimidin-2-amine derivatives have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a regulator of centriole duplication implicated in cancer. nih.gov

In a different enzymatic context, the previously mentioned sigma receptor ligand, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, also potently inhibits acetylcholinesterase (AChE). nih.govresearchgate.net

The table below provides examples of enzyme inhibition by derivatives.

| Derivative Compound | Target Enzyme | Inhibition (IC50 / Ki) | Mechanism of Action |

| Pyrimidine-based derivatives acs.org | Protein Kinase B (PKB/Akt) | Not Specified | ATP-competitive |

| Pyrimidin-2-amine derivatives nih.gov | Polo-like kinase 4 (PLK4) | 6.7 nM (IC50) | Not Specified |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile nih.govresearchgate.net | Acetylcholinesterase (AChE) | 13 nM (IC50) | Not Specified |

This data is for derivative compounds and not this compound itself.

Ion Channel Modulation and G-Protein Coupled Receptor Interactions

The muscarinic and sigma receptors mentioned in section 4.1.1 are both examples of targets that modulate ion channels and interact with G-proteins. Muscarinic receptors are classic GPCRs that couple to various G-proteins (e.g., Gq/11, Gi/o) to influence intracellular signaling cascades that can ultimately modulate ion channel activity. The M3-selective antagonist derivative, for instance, prevents carbachol-induced responses in isolated rat trachea, a process dependent on G-protein signaling. nih.gov

Elucidation of Intracellular Signaling Pathway Modulation

By interacting with upstream targets like GPCRs and kinases, derivatives of N-(piperidin-4-yl)pyridin-2-amine can modulate key intracellular signaling pathways.

Inhibitors of Protein Kinase B (PKB/Akt) based on a related scaffold interfere with the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR pathway. acs.org This pathway is central to regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. acs.org

The muscarinic antagonist derivative, by blocking M3 receptors, inhibits the Gq-protein-phospholipase C pathway, preventing the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking downstream calcium release and protein kinase C activation. nih.gov

Assessment of Cellular Phenotypes in Model Systems

The modulation of signaling pathways by these derivative compounds leads to observable changes in cellular behavior and phenotype in various model systems.

For example, pyrimidin-2-amine derivatives designed as PLK4 inhibitors have demonstrated excellent antiproliferative activity against breast cancer cell lines. nih.gov Inhibition of PLK4 disrupts centriole duplication, leading to mitotic catastrophe and cell death in cancer cells, which often overexpress this kinase. nih.gov Similarly, Akt inhibitors derived from a related scaffold have been shown to inhibit the growth of human tumor xenografts in animal models. acs.org

The M3-selective antagonist derivative demonstrated functional antagonism in isolated tissue preparations, inhibiting carbachol-induced contraction of tracheal smooth muscle, a key cellular phenotype relevant to respiratory function. nih.gov

Structure Activity Relationship Sar Studies on N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride and Its Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Potency and Selectivity

The piperidine ring is a cornerstone of the N-(piperidin-4-yl)pyridin-2-amine scaffold, and substitutions on this ring profoundly influence the biological activity of its derivatives. SAR studies, particularly in the context of cyclin-dependent kinase (CDK) and Protein Kinase B (Akt) inhibitors, have demonstrated that both the nature and the position of substituents are critical for potency and selectivity.

Research into a series of 4-amino-1H-pyrazole analogues as covalent inhibitors of CDK14, which share a similar 4-aminopiperidine (B84694) feature, provides valuable insights. In these studies, the orientation of the linkage to the piperidine ring was paramount. A strong preference for a 1,4-aminopiperidine regiochemistry was observed, with 1,3-substituted analogues being poorly tolerated. nih.govnih.gov For instance, when developing covalent inhibitors for CDK14, moving from a 1,4- to a 1,3-aminopiperidine linkage resulted in a significant loss of potency. nih.gov

Furthermore, the addition of larger functional groups to the piperidine nitrogen can be detrimental or beneficial depending on the target. In the development of Akt inhibitors, substitution on the piperidine nitrogen with bulky groups was explored. While many modifications are possible, the key is how these substituents interact with the specific amino acid residues lining the ATP-binding pocket of the target kinase.

A study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors illustrates the impact of substitutions directed from the 4-position of the piperidine ring. The conversion of a 4-amino-4-benzylpiperidine series to a 4-amino-4-carboxamide series was a key optimization step. This change allowed for new interactions within the kinase binding site, leading to potent and selective inhibitors. The data in Table 1 highlights how modifications on a carboxamide group at the C4 position of the piperidine ring influence inhibitory activity against Akt (PKB) and selectivity against the related kinase PKA. nih.gov

| Compound | R Group (Substitution at Piperidine C4-Carboxamide) | Akt (PKBβ) IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |

|---|---|---|---|---|

| 21 | 4-Chlorobenzyl | 28 | 4300 | 154 |

| 22 | Benzyl | 33 | 2700 | 82 |

| 23 | 4-Fluorobenzyl | 34 | 4500 | 132 |

| 24 | 4-Methylbenzyl | 38 | 6700 | 176 |

| 25 | 2-Naphthylmethyl | 14 | 1700 | 121 |

Data sourced from a study on Akt inhibitors, illustrating the effect of substitutions on a 4-amino-piperidine-4-carboxamide scaffold. nih.gov

Role of Pyridine (B92270) Ring Modifications and Amine Linker Variations

Modifications to the pyridine ring and variations in the amine linker of the N-(piperidin-4-yl)pyridin-2-amine scaffold are crucial strategies for modulating pharmacological activity. The pyridine moiety often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of a kinase's hinge region. Therefore, even subtle changes to this ring can dramatically alter binding affinity and selectivity.

Bioisosteric replacement is a common and effective strategy. Substituting the pyridine ring with other heterocycles can fine-tune electronic properties, solubility, and metabolic stability while maintaining essential binding interactions. For example, in the development of c-Met kinase inhibitors, a central benzene (B151609) ring in the parent compound cabozantinib (B823) was replaced with a pyridine ring. This modification resulted in a novel inhibitor with more potent anti-proliferative activity against certain cancer cell lines and higher tumor selectivity, demonstrating the viability of this approach. mdpi.com

Adding substituents to the pyridine ring can also exploit additional pockets within the target's binding site to enhance potency and selectivity. In the design of selective Aurora-A kinase inhibitors based on an imidazo[4,5-b]pyridine scaffold, derivatization at the C7 position (analogous to the 5-position on a simple pyridine ring) was key to achieving selectivity over the Aurora-B isoform. acs.org As shown in Table 2, the introduction of a substituted phenyl group at this position led to compounds with high selectivity for Aurora-A. acs.org

| Compound | Substitution at C7 of Imidazo[4,5-b]pyridine Core | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Selectivity (Aurora-B/A) |

|---|---|---|---|---|

| 28c | 4-(4-methylpiperazin-1-yl)phenyl | 0.067 | 12.71 | 190 |

| 40f | 4-(4-ethylpiperazin-1-yl)phenyl | 0.015 | 3.05 | 203 |

Data from a study on selective Aurora-A inhibitors, showing the impact of substitutions on the pyridine-like core. acs.org

Variations of the amine linker, while less commonly explored, can affect the compound's conformational flexibility and its ability to position the two ring systems optimally for binding. Shortening, lengthening, or rigidifying the linker can have significant consequences for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. For analogues of N-(piperidin-4-yl)pyridin-2-amine, QSAR models serve as a powerful predictive tool in the drug design process, helping to prioritize the synthesis of novel compounds with enhanced potency and improved pharmacokinetic profiles.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic descriptors: (e.g., atomic charges, dipole moment) which describe the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity and branching of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a combination of these descriptors to the biological activity. A study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase successfully employed QSAR modeling to predict inhibitory activity. researchgate.net The resulting models provided insights into the key structural features influencing inhibition, thereby guiding the rational design of new potential cholesterol-lowering agents. researchgate.net Similarly, a QSAR study on thiazolo[4,5-b]pyridines as H3 receptor antagonists showed that biological activity was influenced by descriptors related to the count of nitrogen and oxygen atoms and the molecule's hydrophilic area. researchgate.net

A robust QSAR model must be rigorously validated to ensure its predictive power. This is typically done using an external test set of compounds that were not used in the model's creation. A well-validated QSAR model can then be used to predict the activity of a virtual library of yet-to-be-synthesized compounds, allowing researchers to focus their synthetic efforts on the most promising candidates.

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. wikipedia.org This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. wikipedia.orglifechemicals.com The N-(piperidin-4-yl)pyridin-2-amine scaffold is an ideal candidate for use as a fragment or as a core structure derived from fragment evolution.

In a typical FBDD campaign, fragments that bind to the target are identified using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). Once a binding fragment is identified, it serves as a starting point for optimization into a more potent lead compound. There are several common strategies for this optimization process: lifechemicals.comresearchgate.net

Fragment Growing: This involves adding chemical groups to the initial fragment to engage with nearby pockets in the binding site, thereby increasing affinity. For example, if the piperidine ring of the core scaffold binds in a specific pocket, substituents could be added to it to form new favorable interactions.

Fragment Merging: If two different fragments are found to bind in adjacent or overlapping sites, they can be chemically merged into a single, larger molecule that retains the key binding interactions of both, often resulting in a significant increase in potency.

Fragment Linking: When two fragments bind to distinct, non-overlapping pockets, they can be joined together with a suitable chemical linker. The length and flexibility of the linker are critical for ensuring that both fragments can adopt their optimal binding poses simultaneously.

The advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening (HTS). Because fragments are small and less complex, they tend to have higher "ligand efficiency"—a measure of binding energy per heavy atom. nih.gov This means they form high-quality interactions with the target, providing a more efficient starting point for lead optimization. The N-(piperidin-4-yl)pyridin-2-amine core, with its hydrogen bond donors and acceptors and its rigid, well-defined shape, represents a privileged scaffold that can be effectively utilized in FBDD campaigns to develop potent and selective inhibitors for a variety of therapeutic targets. nih.gov

Computational Chemistry and Molecular Modeling in the Research of N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride

Ligand-Protein Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For N-(piperidin-4-yl)pyridin-2-amine hydrochloride, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular dynamics (MD) simulations further refine the docked pose by simulating the dynamic behavior of the complex over time, providing a more realistic representation of the binding event. mdpi.com

In a hypothetical docking study, N-(piperidin-4-yl)pyridin-2-amine could be docked into the active site of a relevant kinase, a common target for aminopyridine derivatives. nih.govnih.gov The pyridin-2-amine moiety is a well-known hinge-binding motif in many kinase inhibitors. The simulation would likely predict that the pyridine (B92270) nitrogen and the exocyclic amine form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The piperidine (B6355638) ring could then be oriented towards the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.

Table 1: Hypothetical Docking and Molecular Dynamics Simulation Results for this compound with a Target Protein

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Key Interactions | |

| Hydrogen Bonds | Pyridine N to Cys797; Amino NH2 to Met793 |

| Hydrophobic Interactions | Piperidine ring with Leu718, Val726 |

| MD Simulation Length | 100 ns |

| RMSD of Ligand | Stable (average < 2 Å) |

| Key Interaction Stability | Hydrogen bonds maintained > 90% of simulation time |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For this compound, a pharmacophore model can be developed based on its structure and known interactions with a target, or from a set of known active compounds with similar scaffolds. acs.org

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, allows for the rapid identification of novel compounds with the potential to be active against the target of interest. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

A pharmacophore model for a kinase inhibitor based on the N-(piperidin-4-yl)pyridin-2-amine scaffold would likely include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amino group), and a hydrophobic feature (the piperidine ring). Virtual screening using this model could identify a diverse range of compounds that could then be subjected to further computational and experimental testing.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov By calculating the electron density of a molecule, DFT can provide valuable insights into its chemical properties. For this compound, DFT calculations can be used to determine its optimized geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO).

The distribution of atomic charges can reveal the most likely sites for electrostatic interactions with a protein target. The energies of the HOMO and LUMO are important indicators of a molecule's reactivity; a small HOMO-LUMO gap suggests higher reactivity. researchgate.net Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface, providing a visual guide to its reactive sites. These quantum chemical calculations are fundamental for understanding the intrinsic properties of the compound that govern its biological activity.

Table 2: Representative DFT Calculation Outputs for N-(piperidin-4-yl)pyridin-2-amine

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the polarity of the molecule |

| Mulliken Atomic Charges | ||

| Pyridine N | -0.45 e | Potential for hydrogen bond acceptance |

| Amino N | -0.60 e | Potential for hydrogen bond donation |

In Silico ADME Prediction and Preclinical Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. researchgate.net In silico ADME prediction tools use computational models to estimate these properties based on the molecule's structure. researchgate.netnih.gov For this compound, these tools can predict a range of crucial parameters.

These predictions are vital in the early stages of drug discovery to identify potential liabilities that could lead to poor pharmacokinetics. For instance, poor oral bioavailability or rapid metabolism could render an otherwise potent compound ineffective. Preclinical pharmacokinetic modeling integrates these in silico predictions with in vitro data to simulate the compound's behavior in a biological system, helping to predict its concentration-time profile and guide the design of preclinical studies. cmjpublishers.comnih.gov

Table 3: Illustrative In Silico ADME Predictions for N-(piperidin-4-yl)pyridin-2-amine

| ADME Property | Predicted Value | Implication |

| Molecular Weight | 177.25 g/mol | Favorable for oral absorption |

| LogP (Octanol/Water) | 1.8 | Good balance of hydrophilicity/lipophilicity |

| Aqueous Solubility | High | Favorable for formulation and absorption |

| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed orally |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| CYP450 Inhibition | Non-inhibitor of major isoforms | Low potential for drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Preclinical Pharmacokinetic and Preclinical in Vivo Efficacy Evaluation of N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride Analogues

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes from Animal Models

The metabolic stability of a drug candidate is a primary determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. longdom.org This stability is typically first assessed using in vitro systems containing drug-metabolizing enzymes, such as liver microsomes and hepatocytes, from preclinical species. springernature.comnih.gov These systems provide a reliable indication of a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes. longdom.org

For analogues of the N-(piperidin-4-yl)pyridin-2-amine series, such as the potent pan-Aurora kinase inhibitor AMG 900, studies have been conducted to characterize these properties. Research indicates that AMG 900 was rapidly metabolized when incubated with liver microsomes from various preclinical species. nih.gov High metabolic turnover in these in vitro assays suggests that the compound would be subject to significant first-pass metabolism in vivo, a critical factor for predicting its clearance and designing subsequent pharmacokinetic studies. longdom.orgnih.gov

| Compound Analogue | Test System | Finding |

| AMG 900 | Liver Microsomes (species not specified) | Rapidly metabolized nih.gov |

Assessment of Absorption and Distribution Characteristics in Preclinical Animal Models

A viable oral drug candidate must exhibit good absorption from the gastrointestinal tract and distribute effectively to the target tissues. Preclinical assessments for these characteristics often begin with in vitro models, such as Caco-2 permeability assays, before moving to in vivo studies.

Investigations into the Aurora kinase inhibitor AMG 900 revealed it to have good passive permeability. nih.gov Further characterization showed that it was a weak substrate for P-glycoprotein (Pgp), an efflux transporter that can limit drug absorption and tissue penetration. nih.gov In vivo, AMG 900 was found to have a small volume of distribution in preclinical species, indicating that its distribution is not extensive throughout the body. nih.gov

For other complex analogues containing the piperidine (B6355638) moiety, such as the MET kinase inhibitor GNE-A, transporter studies in MDCKII-MDR1 and MDCKII-BCRP cell lines suggested that the compound is likely a substrate for both MDR1 (Pgp) and BCRP efflux transporters. nih.gov Blood-to-plasma concentration ratios for this analogue ranged from 0.78 to 1.46, indicating that it did not preferentially accumulate in red blood cells. nih.gov Such studies are crucial for understanding how a compound will be absorbed and where it will be distributed, which directly impacts its access to the site of action.

| Compound Analogue | Parameter | Result |

| AMG 900 | Permeability | Good passive permeability nih.gov |

| Pgp Substrate | Weak nih.gov | |

| Volume of Distribution | Small in preclinical species nih.gov | |

| GNE-A | Transporter Substrate | Likely for MDR1 and BCRP nih.gov |

| Blood-to-Plasma Ratio | 0.78 - 1.46 nih.gov |

Pharmacokinetic Profiling in Relevant Animal Models (e.g., Plasma Exposure, Half-life, Clearance)

Following in vitro characterization, the full pharmacokinetic profile of a drug candidate is determined in animal models such as mice, rats, and dogs. These studies measure how the drug concentration in the plasma changes over time after administration, providing key parameters like clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (%F).

AMG 900, an analogue of the N-(piperidin-4-yl)pyridin-2-amine series, demonstrated acceptable pharmacokinetic properties in preclinical species. nih.gov It exhibited low-to-moderate clearance and was well-absorbed in fasted animals, with oral bioavailability ranging from 31% to 107% across species. nih.gov Its terminal elimination half-life was relatively short, ranging from 0.6 to 2.4 hours. nih.gov

A more detailed pharmacokinetic profile is available for GNE-A, another kinase inhibitor featuring a substituted piperidine group. This compound showed low plasma clearance in mice and dogs, and moderate clearance in rats and monkeys. nih.gov The terminal elimination half-life varied significantly across species, from 1.67 hours in rats to 16.3 hours in dogs. nih.gov This comprehensive profiling is essential for predicting human pharmacokinetics and establishing a potential dosing regimen. nih.gov

Table: Pharmacokinetic Parameters of Analogue GNE-A in Preclinical Models

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 15.8 nih.gov | 2.1 nih.gov | N/A | 88.0 nih.gov |

| Rat | 36.6 nih.gov | 2.8 nih.gov | 1.67 nih.gov | 11.2 nih.gov |

| Dog | 2.44 nih.gov | 9.0 nih.gov | 16.3 nih.gov | 55.8 nih.gov |

Efficacy Studies in Established In Vivo Disease Models (e.g., Animal Xenografts, Neuropathic Pain Models)

The ultimate goal of a therapeutic agent is to produce a desired effect on a disease. For anticancer agents based on the N-(piperidin-4-yl)pyridin-2-amine scaffold, efficacy is typically evaluated in animal xenograft models, where human tumor cells are implanted into immunocompromised mice.

The pan-Aurora kinase inhibitor AMG 900 has demonstrated significant and broad antitumor activity in multiple human tumor xenograft models. aacrjournals.org Oral administration of AMG 900 led to significant tumor growth inhibition (TGI) in a panel of nine different xenograft models, including those derived from breast, colon, lung, pancreatic, and uterine cancers. aacrjournals.orgaacrjournals.org The extent of TGI ranged from 50% to 97% compared to vehicle-treated control groups. aacrjournals.orgaacrjournals.org

Crucially, AMG 900 showed potent activity in multidrug-resistant (MDR) cancer models. aacrjournals.org It was effective in three xenograft models resistant to standard-of-care chemotherapeutics like paclitaxel, docetaxel, and doxorubicin. aacrjournals.org For example, in studies with triple-negative breast cancer models, AMG 900 significantly inhibited the growth of both parental (MDA-MB-231) and paclitaxel-resistant (MDA-MB-231 PTX-r) xenografts. nih.gov This activity in resistant tumors highlights the potential of this compound class to address unmet needs in cancer therapy. aacrjournals.orgnih.gov

Table: In Vivo Efficacy of AMG 900 in Human Tumor Xenograft Models

| Tumor Type | Xenograft Model | Result |

|---|---|---|

| Colon | HCT116 | Significant growth inhibition aacrjournals.org |

| Breast | MDA-MB-231 (Parental) | Significant growth inhibition nih.gov |

| Breast | MDA-MB-231 (Paclitaxel-Resistant) | Significant growth inhibition nih.gov |

| Breast | DU4475 | Significant growth inhibition nih.gov |

Analytical Methodologies for Research on N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride

Spectroscopic Techniques for Structural Elucidation of Novel Analogues (e.g., Advanced NMR, Mass Spectrometry)

The definitive identification and structural elucidation of novel analogues derived from N-(piperidin-4-yl)pyridin-2-amine rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement within a molecule. For analogues of N-(piperidin-4-yl)pyridin-2-amine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure. ipb.ptscilit.com

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of a new analogue would be analyzed for characteristic signals of both the pyridine (B92270) and piperidine (B6355638) rings. For instance, the protons on the pyridine ring typically appear in the aromatic region (δ 6.5-8.5 ppm), while the piperidine protons resonate in the aliphatic region (δ 1.5-3.5 ppm). ipb.ptchemicalbook.com The location and multiplicity of signals from a novel substituent can provide initial clues to its position.

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. This technique is crucial for confirming the carbon skeleton of a new analogue.

2D NMR Techniques: For complex analogues, 2D NMR is essential to establish definitive structural connectivity. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), helping to map out the spin systems within the piperidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is particularly powerful for identifying the connection point between substituents and the main scaffold, for example, by observing a correlation between the protons of a new alkyl group and a carbon atom on the pyridine or piperidine ring. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Pyridine-Piperidine Scaffold Note: Values are approximate and can vary based on solvent and substitution.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C2 | - | ~158-162 |

| C3 | ~6.5-6.8 | ~108-112 |

| C4 | ~7.4-7.7 | ~138-142 |

| C5 | ~6.6-6.9 | ~114-118 |

| C6 | ~8.0-8.3 | ~147-151 |

| Piperidine Ring | ||

| C2'/C6' (axial) | ~2.6-2.8 | ~45-50 |

| C2'/C6' (equatorial) | ~3.0-3.3 | ~45-50 |

| C3'/C5' (axial) | ~1.5-1.7 | ~30-35 |

| C3'/C5' (equatorial) | ~1.9-2.1 | ~30-35 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of novel analogues and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement of the molecular ion. nih.gov This allows for the determination of the elemental formula of a new analogue, confirming its successful synthesis and distinguishing it from other potential products.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For N-(piperidin-4-yl)pyridin-2-amine analogues, common fragmentation pathways include cleavage of the bond between the two rings, loss of the substituent, and characteristic ring-opening fragmentations of the piperidine moiety. researchgate.netwvu.edu By comparing the MS/MS spectrum of a new analogue to the parent compound, the location of the modification can often be deduced. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation of Metabolites in Preclinical Studies

Chromatography is the cornerstone for separating and purifying N-(piperidin-4-yl)pyridin-2-amine hydrochloride from reaction mixtures and for isolating its metabolites from biological samples.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of newly synthesized batches of the compound and its analogues. cmes.org

Methodology: A reversed-phase HPLC (RP-HPLC) method is typically developed. Due to the basic nature of the amine groups, a mobile phase with a controlled pH (often using a buffer like ammonium (B1175870) formate (B1220265) or an additive like formic acid) is necessary to ensure sharp, symmetrical peaks. helixchrom.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring possesses a strong chromophore.

Validation: The method is validated to demonstrate its suitability for purity determination, including specificity, linearity, accuracy, and precision. The purity is typically reported as a percentage based on the relative area of the main peak in the chromatogram.

Table 2: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Isolation of Metabolites in Preclinical Studies

During preclinical development, it is crucial to identify and characterize metabolites, which are the products of the body's metabolic processes on the drug. The first step is often the detection of potential metabolites in samples from in vitro (e.g., hepatocyte incubations) or in vivo (e.g., rat plasma) studies using LC-MS. researchgate.netnih.govsci-hub.ru To perform full structural elucidation (e.g., via NMR), these metabolites must be isolated in sufficient quantities.

Preparative HPLC: This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample volumes. nih.gov An extract from a large batch of incubated hepatocytes or pooled plasma from animal studies is repeatedly injected onto the preparative HPLC system. Fractions corresponding to the metabolite peaks identified by UV or MS detection are collected, pooled, and concentrated to yield the purified metabolite for subsequent structural analysis.

Bioanalytical Assays for Quantification in Preclinical Biological Matrices (e.g., Animal Samples)

To understand the pharmacokinetic profile (how a drug is absorbed, distributed, metabolized, and excreted), a validated bioanalytical method is required to accurately measure the concentration of N-(piperidin-4-yl)pyridin-2-amine and its analogues in biological fluids and tissues from preclinical studies. nih.govfiralismolecularprecision.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed. bioanalysis-zone.comnih.gov

Sample Preparation: Biological matrices such as plasma, urine, or tissue homogenates are complex and require a cleanup step to remove interfering substances like proteins and salts. nih.govchromatographyonline.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte with a small volume of solvent. ijisrt.comnih.gov

Analysis: The prepared sample is injected into an HPLC system for separation, which is coupled to a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. An internal standard, often a stable isotope-labeled version of the analyte, is added to all samples to ensure high accuracy and precision. researchgate.net

Method Validation: Before use in preclinical studies, the LC-MS/MS assay must be fully validated according to regulatory guidelines. This involves assessing its linearity, accuracy, precision, selectivity, recovery, matrix effects, and the stability of the analyte under various storage and handling conditions. nih.govresearchgate.net

Table 3: Typical Parameters for a Preclinical LC-MS/MS Bioanalytical Assay

| Parameter | Description |

|---|---|

| Biological Matrix | Rat Plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled N-(piperidin-4-yl)pyridin-2-amine |

| Lower Limit of Quantification | Typically in the low ng/mL to sub-ng/mL range |

Therapeutic Research Directions and Future Perspectives for N Piperidin 4 Yl Pyridin 2 Amine Hydrochloride Derivatives

Exploration of Novel Biological Targets and Polypharmacology

The exploration of novel biological targets for derivatives of N-(piperidin-4-yl)pyridin-2-amine is a burgeoning area of research. The adaptability of this chemical scaffold allows it to interact with a wide array of biomolecules, leading to the identification of compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. A significant trend in this exploration is the concept of polypharmacology, where a single molecule is designed to interact with multiple targets, potentially leading to enhanced efficacy or the ability to overcome drug resistance.

Derivatives of this scaffold have been investigated as inhibitors of several key enzymes and receptors. For instance, certain 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been synthesized and evaluated as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. nih.gov In the realm of neurological disorders, other analogues have shown high affinity for sigma receptors (σ1R and σ2R), which are implicated in conditions like neuropathic pain and Alzheimer's disease. nih.gov Some of these compounds also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them interesting candidates for a multi-target approach to Alzheimer's therapy. nih.gov

Furthermore, research has extended to other target classes, including Hypoxia-Inducible Factor 1-alpha (HIF-1α) activators and Polo-like kinase 4 (PLK4) inhibitors, highlighting the broad therapeutic landscape accessible to this class of compounds. researchgate.netresearchgate.net The ability of these derivatives to engage multiple, and sometimes unrelated, targets underscores the potential for developing sophisticated polypharmacological agents with novel mechanisms of action.

| Compound Class | Biological Target(s) | Therapeutic Area |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK, ROS1 | Oncology |

| Polyfunctionalized pyridines | σ1R, σ2R, AChE, BuChE | Neurological Disorders |

| N-(piperidin-4-yl)benzamide derivatives | HIF-1α | Oncology |

| Pyrimidin-2-amine derivatives | PLK4 | Oncology |

| Pyrazolo[3,4-d]pyrimidin-1-yl)piperidin derivatives | EGFR mutants | Oncology |

Development of Advanced Analogues with Improved Preclinical Profiles

A primary focus of medicinal chemistry is the iterative optimization of lead compounds to generate advanced analogues with superior preclinical profiles. For derivatives of N-(piperidin-4-yl)pyridin-2-amine hydrochloride, this involves enhancing potency, selectivity, and pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

Structure-activity relationship (SAR) studies are crucial in this process. For example, in the development of ALK/ROS1 dual inhibitors, modifications to the 2-amino-4-(1-piperidine) pyridine core led to the identification of compound 2e , which demonstrated potent anti-proliferative activity against cancer cell lines, comparable to the approved drug Crizotinib. nih.gov Notably, 2e also showed impressive activity against a crizotinib-resistant ALK mutant. nih.gov

In the context of EGFR inhibitors for non-small cell lung cancer, a novel irreversible inhibitor, CHMFL-EGFR-202 , was developed based on a pyrazolo[3,4-d]pyrimidine scaffold incorporating a piperidine (B6355638) moiety. ijnrd.org This compound exhibited potent activity against EGFR mutants, including the drug-resistant T790M mutation, and displayed a favorable selectivity profile across a large kinase panel. ijnrd.org In vivo studies in mouse xenograft models demonstrated dose-dependent tumor suppression without significant toxicity, highlighting its potential as a drug candidate. ijnrd.org

Similarly, the development of PLK4 inhibitors with an aminopyrimidine core led to the discovery of compound 8h , which showed high inhibitory activity and good plasma and liver microsomal stability. researchgate.net The optimization of drug-like properties is a key consideration, with researchers employing strategies like introducing fluorine atoms to improve permeability across the blood-brain barrier for neurologically active compounds.

| Compound | Key Improvement | Preclinical Finding |

| 2e | Potency against resistant mutant | 2-fold more potent than Crizotinib against ALKL1196M nih.gov |

| CHMFL-EGFR-202 | Selectivity and in vivo efficacy | Dose-dependent tumor suppression in H1975 and PC9 xenograft models ijnrd.org |

| 8h | Stability | Half-life > 289.1 min in plasma and > 145 min in liver microsomes researchgate.net |

| ARN25499 | Pharmacokinetic profile | Improved bioavailability and in vivo efficacy in a PDX tumor mouse model nih.gov |

Combination Therapy Research in Preclinical Disease Models

While the development of single-agent therapies remains a cornerstone of drug discovery, there is a growing interest in combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. The pyridine and piperidine moieties are recognized as "privileged scaffolds" in anticancer drug design. nih.gov The broad biological activities of N-(piperidin-4-yl)pyridin-2-amine derivatives make them attractive candidates for use in combination with existing therapeutic agents.

Although specific preclinical studies on combination therapies involving this compound itself are not extensively reported, the rationale for such investigations is strong. For instance, in oncology, combining a targeted agent, such as an ALK or EGFR inhibitor derived from this scaffold, with a conventional chemotherapeutic drug could lead to synergistic effects. mdpi.com This approach could allow for lower doses of each agent, potentially reducing side effects.

One area of exploration involves the synthesis of platinum(II) complexes with pyridine-containing derivatives to create agents for combination chemo- and photodynamic therapy. researchgate.net The pyridine-containing ligand can act as a targeting moiety, while the platinum provides the cytotoxic effect. researchgate.net This strategy aims to improve the selectivity of platinum-based drugs for tumor cells. The general principle of combining plant-derived bioactive compounds, a category that can include piperidine alkaloids, with conventional drugs to achieve synergy is an active area of cancer research. mdpi.com Future preclinical studies will likely focus on evaluating the synergistic or additive effects of N-(piperidin-4-yl)pyridin-2-amine derivatives with standard-of-care drugs in various disease models.

Emerging Applications in Chemical Biology and Probe Development

Beyond their direct therapeutic potential, highly potent and selective derivatives of N-(piperidin-4-yl)pyridin-2-amine are valuable as chemical probes to dissect complex biological processes. Chemical probes are small molecules that can be used to perturb a specific protein or pathway, thereby illuminating its function in cells and organisms. The development of such tools is a critical step in target validation and can accelerate the drug discovery process. mdpi.com

The use of these compounds as starting points for developing more sophisticated chemical biology tools, such as fluorescently tagged or biotinylated probes for pull-down experiments to identify binding partners, represents an exciting future direction. These advanced tools can provide deeper insights into the molecular interactions and cellular functions of their targets, ultimately paving the way for new therapeutic strategies. The journey from a chemical probe to a clinical candidate is a well-trodden path in modern drug discovery, and derivatives of N-(piperidin-4-yl)pyridin-2-amine are well-positioned to contribute to this paradigm. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(piperidin-4-yl)pyridin-2-amine hydrochloride, and how are reaction conditions optimized for yield and purity?

- Methodology : Synthesis typically involves coupling pyridine-2-amine with a piperidine derivative via nucleophilic substitution or reductive amination. Solvents like ethanol or dichloromethane are used with catalysts (e.g., palladium for cross-coupling). Optimization includes adjusting reaction time (12–48 hours), temperature (room temperature to reflux), and stoichiometric ratios. Post-synthesis, purification via column chromatography or recrystallization enhances purity, monitored by HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify bond connectivity and functional groups (e.g., piperidine NH at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 224.1) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How does the hydrochloride salt form improve the compound's suitability for biological assays?

- Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability by preventing hygroscopicity. Solubility testing in PBS (pH 7.4) or DMSO (for stock solutions) ensures compatibility with cellular assays. Stability studies (e.g., TGA/DSC) confirm thermal resistance during storage .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for N-(piperidin-4-yl)pyridin-2-amine derivatives in target engagement studies?

- Methodology :

- Structural Modifications : Introduce substituents on the pyridine ring (e.g., electron-withdrawing groups at C4/C5) or piperidine nitrogen (e.g., alkylation) to probe steric/electronic effects .

- Biological Assays : Test analogs against kinase panels (e.g., TrkA inhibition via in vitro kinase assays) or receptor-binding assays (e.g., GPCRs using radioligand displacement) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key binding interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Standardized Protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics if fluorescence-based assays show variability .

- Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., deamination or oxidation artifacts) .

Q. How can researchers scale up synthesis while maintaining reproducibility for preclinical studies?

- Methodology :

- Process Optimization : Transition batch reactions to continuous flow systems for improved heat/mass transfer. Use automated liquid handlers for precise reagent addition .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

- Purification Scaling : Replace column chromatography with preparative HPLC or crystallization under controlled cooling gradients .

Q. What strategies mitigate interference from this compound in complex biological matrices during pharmacokinetic studies?

- Methodology :